1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea
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Description
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMU is a urea derivative that has a unique chemical structure, which makes it an interesting target for medicinal chemists.
Scientific Research Applications
Synthesis and Bioactivity
Research involves the synthesis of novel organic compounds that incorporate furan and thiophene moieties along with urea functionalities. For example, the synthesis of complex molecules with furan and thiophene units has been explored for their potential bioactivity, including antibacterial and anticancer properties. One study detailed the synthesis of a compound similar in structure, which exhibited broad-spectrum activity against various pathogens, suggesting its potential for medicinal purposes and novel drug development (Donlawson, Nweneka, Orie, & Okah, 2020).
Anticancer and Antiangiogenic Activity
Derivatives of benzofuran, a structure related to furan, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds target specific sites on tubulin, showing promise in inhibiting cancer cell growth and disrupting vascular structures in tumors at nanomolar concentrations, highlighting the therapeutic potential of furan and thiophene-containing compounds in cancer treatment (Romagnoli et al., 2015).
Anion Recognition Properties
Functionalized phenyl urea and thiourea compounds, incorporating elements like silatranes, have been synthesized and characterized for their anion recognition properties. These studies reveal the impact of substituents on electronic properties, advancing our understanding of molecular interactions and the development of sensors or molecular recognition systems (Singh et al., 2016).
Synthetic Methodologies
The research also delves into synthetic methodologies that enable the construction of complex molecules from simpler furan and thiophene precursors. These methodologies facilitate the development of compounds with potential applications in various fields, including pharmacology and materials science. For instance, the aza-Piancatelli rearrangement has been utilized to transform furan derivatives into valuable benzo[b]thiazine and oxazine derivatives, showcasing the versatility of furan-based compounds in synthesis (Reddy et al., 2012).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-17-6-4-15(5-7-17)11-20-19(22)21(12-16-8-10-25-14-16)13-18-3-2-9-24-18/h2-10,14H,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIFPBWHVFNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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